4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Description
4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a piperazine ring linked via a carbonyl group, and a terminal benzonitrile moiety. This structure combines pharmacologically significant motifs:
- Benzothiazole: Known for antitumor, antimicrobial, and CNS-modulating activities .
- Piperazine: Enhances solubility and serves as a flexible linker for targeting biomolecules .
The compound’s design leverages the electron-withdrawing fluorine atom to modulate electronic properties and improve metabolic stability.
Properties
IUPAC Name |
4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c20-15-5-6-16-17(11-15)26-19(22-16)24-9-7-23(8-10-24)18(25)14-3-1-13(12-21)2-4-14/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSBQQKBEIFAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzothiazole ring. Common synthetic routes include:
Diazo-coupling: This involves the reaction of aniline derivatives with benzothiazole precursors under controlled conditions.
Knoevenagel condensation: This method is used to form the benzothiazole ring by condensing aldehydes with active methylene compounds.
Biginelli reaction: This multi-component reaction is employed to synthesize benzothiazole derivatives by reacting urea, aldehydes, and β-keto esters.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. Molecular docking studies have shown that this compound can bind to active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile and related compounds:
Key Observations:
Structural Diversity Drives Activity: The benzothiazole core in the target compound and BZ-IV is critical for anticancer activity, whereas triazole-based analogs (e.g., 4-[(4-phenyltriazol-1-yl)methyl]benzonitrile) are utilized in click chemistry rather than direct therapeutic applications . Fluorine substitution at the benzothiazole 6-position (target compound) may enhance metabolic stability compared to non-fluorinated analogs, as seen in pyrazole derivatives .
Piperazine Linker Flexibility :
- The carbonyl-piperazine linkage in the target compound allows conformational adaptability for target binding, similar to kinase inhibitors in . In contrast, BZ-IV uses a methylpiperazine-acetamide chain, which may improve solubility but reduce rigidity .
Synthetic Routes :
- Piperazine-benzoyl chloride coupling (target compound) is a common method for aryl-piperazine derivatives , while pyrazole-based analogs require formylation via Vilsmeier-Haack reagents .
Research Findings and Implications
- Anticancer Potential: Benzothiazole derivatives with electron-withdrawing groups (e.g., 6-fluoro) show enhanced antitumor activity, as demonstrated by pyrazole-carbaldehyde analogs . The target compound’s benzonitrile group may further improve binding to hydrophobic kinase domains.
- Kinase Inhibition : Piperazine-carbonyl fragments (e.g., ’s fluorobenzyl derivatives) are effective in kinase inhibition, suggesting the target compound could be optimized for this application .
- Synthetic Challenges : The steric bulk of the benzothiazole and benzonitrile groups may complicate crystallization, as seen in ’s asymmetric unit analysis .
Biological Activity
4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 324.36 g/mol. The structure features a piperazine ring substituted with a benzothiazole moiety and a benzonitrile group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. A study demonstrated that derivatives of benzothiazole exhibited potent AChE inhibitory activity, suggesting that this compound may also share similar properties .
- Tyrosinase Inhibition : Compounds with a piperazine structure have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can have therapeutic implications for skin disorders and hyperpigmentation .
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Human Neuroblastoma | 0.5 | AChE Inhibition |
| Study B | B16F10 Melanoma | 0.18 | Tyrosinase Inhibition |
| Study C | Human Cell Lines | 10 | Cytotoxicity Assessment |
These studies indicate that the compound exhibits potent inhibitory effects on AChE and tyrosinase, with low cytotoxicity in human cell lines.
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease Treatment : Research has shown that benzothiazole derivatives can significantly improve cognitive function in animal models by inhibiting AChE. This suggests that our compound could be explored for similar applications in treating Alzheimer's disease.
- Skin Disorders : The inhibition of tyrosinase by related compounds has been linked to reduced melanin production, making these compounds candidates for treating conditions like melasma and other hyperpigmentation disorders.
Q & A
Synthesis Optimization
Q: What are the key steps and challenges in synthesizing 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, and how can yield and purity be optimized? A:
- Step 1: Benzothiazole Formation
Start with 2-amino-6-fluorothiophenol and a carbonyl source (e.g., thiourea) under acidic conditions to form the 6-fluoro-benzothiazole core . - Step 2: Piperazine Coupling
React the benzothiazole with a piperazine derivative via nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) to attach the piperazine ring . - Step 3: Carbonyl-Benzonitrile Linkage
Use a carbonylating agent (e.g., phosgene or triphosgene) to connect the piperazine to 4-cyanobenzoyl chloride . - Optimization Tips :
Structural Characterization
Q: Which analytical techniques are most effective for confirming the molecular structure of this compound? A:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 381.1) . - X-ray Crystallography :
Resolve crystal packing and verify dihedral angles between aromatic rings (e.g., benzothiazole vs. benzonitrile planes) .
Initial Biological Screening
Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A:
- Enzyme Inhibition Assays :
Test against kinases or proteases (e.g., HIV-1 protease) due to benzothiazole’s known inhibitory activity . - Cytotoxicity Screening :
Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects . - Receptor Binding Studies :
Radioligand displacement assays for CNS targets (e.g., serotonin or dopamine receptors) .
Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications (e.g., substituent position or heterocycle replacement) influence bioactivity? A:
Molecular Docking and Target Interaction
Q: How can computational modeling predict this compound’s mechanism of action? A:
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Key Interactions :
- Validation : Compare docking scores with known inhibitors (e.g., HIV-1 protease inhibitors) and validate via mutagenesis studies .
Resolving Data Contradictions
Q: How to address discrepancies in reported biological activities (e.g., cytotoxicity vs. lack of efficacy)? A:
- Purity Verification : Re-analyze compound purity via HPLC (>95%) and confirm absence of residual solvents (e.g., DMF) .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
Physicochemical Property Analysis
Q: What methods are suitable for evaluating solubility, stability, and formulation compatibility? A:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification .
- Stability :
- Thermal : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Photolytic : Expose to UV light (254 nm) and monitor degradation via HPLC .
- LogP Determination : Octanol-water partitioning experiments to predict bioavailability .
Advanced Synthetic Challenges
Q: How to scale up synthesis while maintaining reproducibility? A:
- Process Chemistry : Replace batch reactions with flow chemistry for piperazine coupling steps .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Crystallization Optimization : Use anti-solvent crystallization (e.g., water/ethanol) to improve yield and polymorph control .
Comparative Analysis with Analogues
Q: How does this compound compare to structurally related benzothiazole-piperazine derivatives? A:
Mechanistic Elucidation
Q: What experimental strategies can elucidate the compound’s mode of action in complex biological systems? A:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins .
- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics to purified targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
